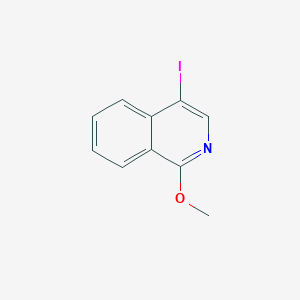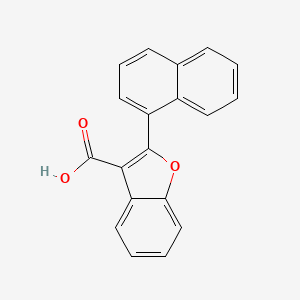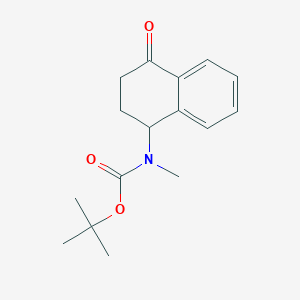![molecular formula C18H26OSi B11842857 Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 396717-20-7](/img/structure/B11842857.png)
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- is a chemical compound with the molecular formula C18H26OSi and a molecular weight of 286.49 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a tris(1-methylethyl)silyl ethynyl moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the reaction of benzaldehyde with tris(1-methylethyl)silyl acetylene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. The compound’s effects are mediated through pathways involving its reactive functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Trimethylsilyl)ethynyl]benzaldehyde: Similar in structure but with a trimethylsilyl group instead of tris(1-methylethyl)silyl.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: Contains similar ethynyl groups but attached to an anthracene core.
Uniqueness
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
396717-20-7 |
|---|---|
Formule moléculaire |
C18H26OSi |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde |
InChI |
InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-9-7-8-10-18(17)13-19/h7-10,13-16H,1-6H3 |
Clé InChI |
UJFOPIGROKCQRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=CC=C1C=O)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




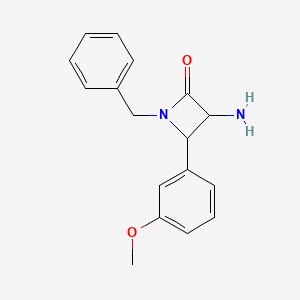


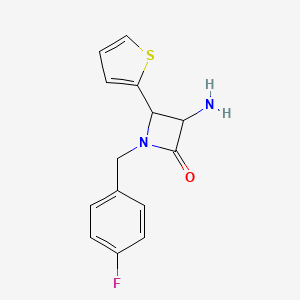
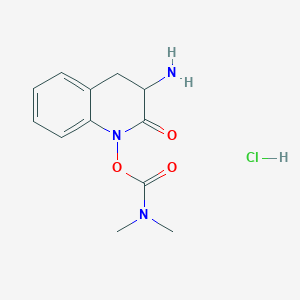
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
